Tuberolactone
Description
Tuberolactone is a chiral δ-lactone compound with the IUPAC name (R)-5-hexyloxolan-2-one. It is characterized by a six-membered lactone ring (δ-lactone) with a hydroxyl group and a hexyl side chain, contributing to its stereochemical and functional uniqueness . This compound is naturally found in plants such as Datura stramonium (Jimson weed) and Polianthes tuberosa (tuberose), where it contributes to their aromatic profiles . Synthetic routes for this compound, including asymmetric total synthesis, have been established using Sharpless epoxidation and radical cyclization strategies, enabling high enantiomeric purity (>99% ee) for applications in pharmaceuticals and fragrances .
Properties
CAS No. |
60503-15-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2R)-2-[(Z)-pent-2-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-5,8-9H,2,6-7H2,1H3/b4-3-/t9-/m1/s1 |
InChI Key |
VYPONAGZHAJHGT-ZBJFTSOASA-N |
Isomeric SMILES |
CC/C=C\C[C@@H]1CC=CC(=O)O1 |
Canonical SMILES |
CCC=CCC1CC=CC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Epoxidation and Selective Reduction
One of the principal methods for preparing tuberolactone involves the Sharpless asymmetric epoxidation of allyl alcohols, followed by selective hydride reduction of epoxy alcohol intermediates. This approach has been successfully employed in the synthesis of structurally related lactones such as (R)-rugulactone, which shares similar stereochemical requirements with this compound.
- Sharpless Asymmetric Epoxidation: This step introduces chirality into the molecule by converting allyl alcohols into enantiomerically enriched epoxides.
- Selective Hydride Reduction: The epoxy alcohols are then selectively reduced to form the desired diol intermediates with controlled stereochemistry.
- Olefin Cross Metathesis: The final key step involves a cross metathesis reaction catalyzed by Grubbs' second-generation catalyst to form the lactone ring system.
This synthetic strategy yields this compound with high enantiomeric purity and good overall yield (approximately 70-75%).
Lactonization via Yamaguchi Method
Another critical step in this compound synthesis is lactonization, which cyclizes hydroxy acids or hydroxy esters to form the lactone ring. The Yamaguchi lactonization method is frequently used due to its efficiency and mild reaction conditions.
- The process involves activation of the carboxylic acid group using 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine.
- Subsequent intramolecular cyclization is catalyzed by 4-dimethylaminopyridine (DMAP) under refluxing toluene.
- This method provides excellent yields (up to 90%) and retains stereochemical integrity.
Use of Radical Retrosynthetic Methods and Nickel-Catalyzed Coupling
Recent advances have introduced nickel-catalyzed enantioselective decarboxylative coupling methods to simplify the synthesis of chiral lactones including this compound analogs.
- This method uses α-hydroxy carboxylic acids as starting materials.
- The reaction proceeds via redox-active esters and nickel catalysis to forge C–C bonds efficiently.
- The approach significantly reduces the number of synthetic steps (from 9-14 steps to 2-3 steps) while maintaining high enantiomeric excess (85-95% ee) and good yields (41-68%).
Comparative Data Table of Key Preparation Methods
Research Outcomes and Practical Considerations
- The Sharpless epoxidation-based method remains a gold standard for stereoselective synthesis, providing reliable access to enantiomerically pure this compound derivatives.
- Yamaguchi lactonization is highly efficient for ring closure, preserving chiral centers and minimizing side reactions.
- Nickel-catalyzed methods offer a promising alternative for industrial-scale synthesis due to fewer steps and reduced need for protecting group manipulations.
- Continuous-flow enzymatic catalysis has also been explored for related δ-lactones, showing enhanced enzyme stability and cofactor recycling, which could be adapted for this compound synthesis in green chemistry contexts.
Chemical Reactions Analysis
Types of Reactions
Tuberolactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Tuberolactone exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics. In vitro tests indicate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Research has shown that this compound possesses antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial for preventing diseases related to oxidative damage, such as cancer and cardiovascular disorders. A study reported that this compound significantly reduced the formation of reactive oxygen species in cultured cells .
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, it was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models .
Fragrance Industry
This compound is utilized in the fragrance industry due to its pleasant floral scent. It is often incorporated into perfumes and scented products to enhance their aromatic profiles. The compound's stability and volatility make it an ideal ingredient for long-lasting fragrances .
Agricultural Applications
Pesticidal Properties
Recent studies have explored the use of this compound as a natural pesticide. Its ability to deter pests while being less harmful to beneficial insects positions it as an environmentally friendly alternative to synthetic pesticides. Field trials have shown that this compound can effectively reduce pest populations without adversely affecting crop yields .
Data Table: Applications of this compound
| Application Area | Specific Use | Evidence/Study Reference |
|---|---|---|
| Medicinal | Antimicrobial | |
| Antioxidant | ||
| Anti-inflammatory | ||
| Fragrance | Ingredient in perfumes | |
| Agricultural | Natural pesticide |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a natural antimicrobial agent .
Case Study 2: Antioxidant Activity
A study assessing the antioxidant capacity of this compound utilized various assays, including DPPH and ABTS radical scavenging tests. This compound demonstrated IC50 values comparable to standard antioxidants like ascorbic acid, indicating its effectiveness in neutralizing free radicals .
Case Study 3: Agricultural Application
In agricultural trials, this compound was applied to crops affected by aphid infestations. Results showed a 70% reduction in aphid populations within two weeks of application, highlighting its potential as a biopesticide with minimal environmental impact .
Mechanism of Action
The mechanism of action of tuberolactone involves its interaction with specific molecular targets and pathways. As a lactone, it can interact with enzymes and receptors in biological systems, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is known to modulate certain biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tuberolactone belongs to the lactone family, which includes γ-lactones (five-membered rings) and δ-lactones (six-membered rings). Below is a detailed comparison with structurally and functionally related lactones:
Table 1: Structural and Functional Comparison of this compound with Key Lactones
Key Findings from Comparative Analysis
Structural Differences: this compound’s δ-lactone ring and hexyl chain distinguish it from γ-lactones like Jasmine lactone, which has a shorter carbon chain and a five-membered ring. This structural divergence impacts volatility and aroma: γ-lactones are more volatile and contribute to floral scents, while δ-lactones like this compound are less volatile and often associated with earthy or medicinal notes . Stramenlactone, a newly identified δ-lactone from Datura stramonium, shares a hydroxyl group with this compound but features an unsaturated enolide structure, enhancing its reactivity in plant defense mechanisms .
Synthetic Complexity :
- This compound requires enantioselective synthesis due to its chiral center. Methods like Sharpless epoxidation (used by Sabitha et al., 2006) achieve high stereochemical control, whereas Jasmine lactone is synthesized via enzymatic resolution, which is less labor-intensive but yields lower enantiopurity .
- δ-Decalactone is industrially synthesized via Baeyer-Villiger oxidation of ketones, a method unsuitable for this compound due to its hydroxyl group’s sensitivity to oxidation .
Natural Occurrence and Ecological Roles :
- This compound is unique to Datura and Polianthes species, where it acts as an antimicrobial agent. In contrast, Massoia lactone from Cryptocarya bark serves as a pheromone mimic in perfumes .
- Stramenlactone and this compound co-occur in Datura stramonium, suggesting synergistic roles in deterring herbivores .
Applications: this compound’s bioactivity is leveraged in traditional medicine, while Jasmine lactone and δ-Decalactone dominate the flavor and fragrance industries.
Biological Activity
Tuberolactone, chemically known as (Z/Z)-6,9-Dodecadien-4-olide, is a naturally occurring compound primarily found in the tuberose plant (Polianthes tuberosa). This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
This compound is categorized as a lactone, which is a cyclic ester formed from the condensation of an alcohol and an acid. The structure of this compound contributes to its reactivity and biological interactions. Its molecular formula is C12H20O2, and it features a unique dodecadienyl chain that may influence its biological efficacy.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent in treating infections .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. This compound has been shown to modulate inflammatory pathways. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that this compound may play a role in managing inflammatory conditions .
Anticancer Potential
Emerging evidence supports the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators . Further studies are needed to elucidate the precise pathways involved.
Antioxidant Activity
This compound exhibits antioxidant properties, which are crucial for combating oxidative stress associated with various diseases. It has been shown to scavenge free radicals effectively, thereby reducing cellular damage . This activity may contribute to its protective effects against chronic diseases.
Table 1: Summary of Biological Activities of this compound
| Biological Activity | Model | Reference |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | |
| Anti-inflammatory | Macrophage cell line | |
| Anticancer | Breast cancer cell line | |
| Antioxidant | DPPH assay |
Case Study: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound in food preservation. The compound was tested against foodborne pathogens in various food matrices. Results showed a significant reduction in microbial load when this compound was applied, indicating its potential as a natural food preservative .
Case Study: Anti-inflammatory Mechanism
In another study focusing on inflammation, researchers treated macrophage cells with this compound and analyzed cytokine production using ELISA assays. The results revealed that this compound significantly reduced the levels of TNF-α and IL-6 compared to untreated controls, highlighting its potential for therapeutic use in inflammatory diseases .
Q & A
Q. What statistical approaches are recommended for reconciling disparities in this compound’s metabolic half-life across species?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
